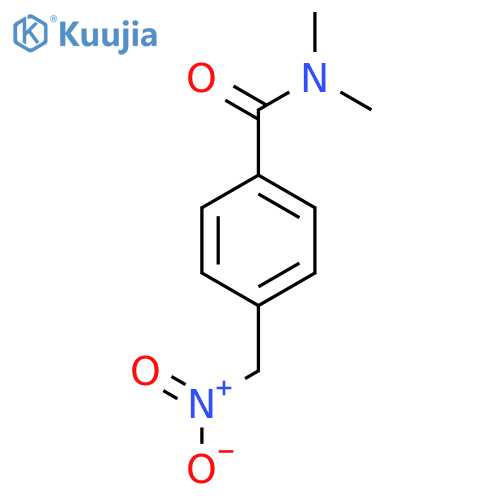

Cas no 2229372-89-6 (N,N-dimethyl-4-(nitromethyl)benzamide)

2229372-89-6 structure

商品名:N,N-dimethyl-4-(nitromethyl)benzamide

N,N-dimethyl-4-(nitromethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N,N-dimethyl-4-(nitromethyl)benzamide

- EN300-1748922

- 2229372-89-6

-

- インチ: 1S/C10H12N2O3/c1-11(2)10(13)9-5-3-8(4-6-9)7-12(14)15/h3-6H,7H2,1-2H3

- InChIKey: CLDBBSZFRBRHGV-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C[N+](=O)[O-])=CC=1)N(C)C

計算された属性

- せいみつぶんしりょう: 208.08479225g/mol

- どういたいしつりょう: 208.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 66.1Ų

N,N-dimethyl-4-(nitromethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748922-1.0g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 1g |

$1057.0 | 2023-06-03 | ||

| Enamine | EN300-1748922-10.0g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 10g |

$4545.0 | 2023-06-03 | ||

| Enamine | EN300-1748922-0.25g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 0.25g |

$972.0 | 2023-09-20 | ||

| Enamine | EN300-1748922-0.05g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 0.05g |

$888.0 | 2023-09-20 | ||

| Enamine | EN300-1748922-1g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 1g |

$1057.0 | 2023-09-20 | ||

| Enamine | EN300-1748922-0.1g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 0.1g |

$930.0 | 2023-09-20 | ||

| Enamine | EN300-1748922-0.5g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 0.5g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1748922-10g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 10g |

$4545.0 | 2023-09-20 | ||

| Enamine | EN300-1748922-5.0g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1748922-2.5g |

N,N-dimethyl-4-(nitromethyl)benzamide |

2229372-89-6 | 2.5g |

$2071.0 | 2023-09-20 |

N,N-dimethyl-4-(nitromethyl)benzamide 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

2229372-89-6 (N,N-dimethyl-4-(nitromethyl)benzamide) 関連製品

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量